![molecular formula C17H17NO4 B5563050 4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since been used in various pharmaceutical products.
Scientific Research Applications
Synthesis and Chemical Reactions
Novel α-Ketoamide Derivatives Synthesis : The compound has been used in the synthesis of a novel series of α-ketoamide derivatives, demonstrating the efficiency of OxymaPure/DIC as a reagent. This process highlights its role in producing compounds with potentially valuable biological activities (El‐Faham et al., 2013).
Enzymatic Oxidative Polymerization : A derivative of the compound, specifically 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), was polymerized using horseradish peroxidase, highlighting its potential application in developing new polymeric materials (Kumbul et al., 2015).
Co-crystallisation Studies : Research into the co-crystallization of benzoic acid derivatives, including efforts to understand molecular interactions and crystal formation, could be relevant for materials science and drug formulation (Skovsgaard & Bond, 2009).
Analytical and Physical Chemistry
- Solubility Measurement and Prediction : Studies measuring solubilities of related compounds (e.g., aspirin) in various solvents and comparing them with predicted data can provide insights into the solubility behavior of 4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid derivatives, which is crucial for drug formulation and chemical processing (Hahnenkamp et al., 2010).
Advanced Material Development
Novel Amino Acid Synthesis for Pseudopeptide : The synthesis of novel unnatural amino acids for use in peptidomimetics and combinatorial chemistry highlights potential applications in drug design and material science (Pascal et al., 2000).
Fluorescence Probes for Reactive Oxygen Species : The development of novel fluorescence probes to detect reactive oxygen species showcases the utility of benzoic acid derivatives in creating tools for biological and chemical applications, potentially including diagnostic and research tools (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that benzoic acid derivatives can undergo reactions involving nucleophilic acyl substitution . The compound may interact with its targets, leading to changes in their function or activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid . For instance, the compound’s solubility in water and organic solvents could affect its distribution within the body .
properties
IUPAC Name |
4-[[2-(2-ethylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-12-5-3-4-6-15(12)22-11-16(19)18-14-9-7-13(8-10-14)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTWWQDUVUDFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethylphenoxy)acetamido]benzoic acid |
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